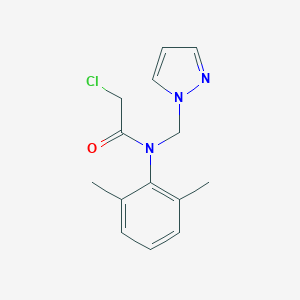

Metazachlor

Descripción

alpha-chloroacetamide herbicide

Propiedades

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEPQTYSZVCJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058156 | |

| Record name | Metazachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67129-08-2 | |

| Record name | Metazachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67129-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metazachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067129082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAZACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY2K437O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metazachlor in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazachlor is a selective, pre-emergence and early post-emergence herbicide belonging to the chloroacetamide class. Its primary mechanism of action in susceptible plants is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This disruption of lipid metabolism leads to a cascade of downstream effects, ultimately resulting in the inhibition of cell division and tissue differentiation, abnormal seedling development, and plant death. This guide provides a detailed examination of the molecular target of metazachlor, the biochemical consequences of its action, quantitative data on its inhibitory effects, and detailed protocols for relevant experimental assays.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

Metazachlor's herbicidal activity stems from its potent and specific inhibition of the VLCFA elongase enzyme system, located in the endoplasmic reticulum. This multi-enzyme complex is responsible for the elongation of fatty acids with carbon chains longer than 18 atoms. The key enzyme inhibited by metazachlor is the 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step in the VLCFA elongation cycle.

By inhibiting KCS, metazachlor prevents the addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer. This leads to a depletion of VLCFAs, which are essential components of various cellular structures and signaling molecules, including:

-

Cuticular Waxes: VLCFAs are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and protects against environmental stresses.

-

Suberin: A key component of the Casparian strip in roots, suberin regulates water and nutrient uptake.

-

Sphingolipids: These complex lipids are integral components of cell membranes and are involved in signal transduction and membrane stability.

-

Seed Storage Lipids: In some species, VLCFAs are important components of triacylglycerols in seed oils.

The disruption of VLCFA synthesis leads to abnormal cell division, stunted growth of shoots and roots, and deformed seedlings, which ultimately fail to establish and die.

Signaling Pathway of Metazachlor Action

Metazachlor: A Technical Guide to its Chemical Properties, Mode of Action, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazachlor is a selective pre-emergence and early post-emergence herbicide belonging to the chloroacetamide class. It is widely utilized for the control of annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape and various vegetables. Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mode of action, toxicological profile, and analytical methodologies for Metazachlor, tailored for a scientific audience.

Chemical Structure and Identity

Metazachlor, chemically known as 2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide, is an organochlorine compound. Its structure incorporates a chloroacetamide moiety linked to a 2,6-dimethylphenyl group and a pyrazol-1-ylmethyl group at the nitrogen atom.

Table 1: Chemical Identification of Metazachlor

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |

| CAS Number | 67129-08-2 |

| Molecular Formula | C₁₄H₁₆ClN₃O |

| Molecular Weight | 277.75 g/mol |

| Synonyms | BAS 479H, Butisan S, 2-Chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide |

Physicochemical Properties

The physical and chemical characteristics of Metazachlor are crucial for understanding its environmental fate and behavior. It is a solid at room temperature with moderate solubility in water.

Table 2: Physicochemical Properties of Metazachlor

| Property | Value |

| Melting Point | ~80-85 °C (solvent dependent) |

| Boiling Point | Decomposes at ~205°C |

| Water Solubility | 450 mg/L at 20°C |

| Vapor Pressure | 0.9 x 10⁻⁴ Pa at 20°C |

| Octanol-Water Partition Coefficient (log P) | 2.49 |

Mode of Action and Biological Activity

Metazachlor's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. Specifically, it targets and inhibits the condensing elongase enzyme system, which is responsible for the addition of two-carbon units to fatty acid chains. This disruption of VLCFA biosynthesis leads to the inhibition of cell division and tissue differentiation, ultimately causing stunted growth and the death of susceptible weed seedlings. The uptake of Metazachlor in plants occurs primarily through the roots and hypocotyl.

Toxicological Profile

Metazachlor exhibits low acute oral toxicity in rodents. The primary target organs for toxicity in repeated-dose studies are the liver, kidneys, and red blood cells.

Table 3: Acute Toxicity of Metazachlor

| Study | Species | Route | Value |

| Oral LD₅₀ | Rat (male/female) | Oral | 2160/2140 mg/kg bw |

| Oral LD₅₀ | Mouse | Oral | 2010 mg/kg bw |

| Dermal LD₅₀ | Rat | Dermal | >6810 mg/kg bw |

| Inhalation LC₅₀ | Rat | Inhalation | >34.5 mg/L (4-hour exposure) |

Metazachlor is classified as a skin sensitizer but is not considered an eye irritant. Ecotoxicological studies have shown that Metazachlor can be moderately toxic to some aquatic organisms like daphnia and certain fish species.

Experimental Protocols

Analysis of Metazachlor in Soil Samples

A common method for the determination of Metazachlor residues in soil is Gas Chromatography with Electron Capture Detection (GC-ECD).

Experimental Protocol: GC-ECD Analysis of Metazachlor in Soil

-

Sample Preparation:

-

Homogenize soil samples and pass them through a 2-mm sieve.

-

Mix a 10 g portion of the soil with 2.5 g of Diatomaceous Earth.

-

-

Extraction:

-

Perform Accelerated Solvent Extraction (ASE) using acetone as the extraction solvent.

-

Combine the extracts and evaporate to dryness under a stream of nitrogen.

-

-

Clean-up: *

Metazachlor's Impact on Soil Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the herbicide metazachlor on soil microbial communities. Metazachlor, a chloroacetamide herbicide, is widely used for pre-emergence weed control in various crops. Understanding its interaction with the soil microbiome is crucial for assessing its environmental fate and impact on soil health. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its effects.

Quantitative Impact of Metazachlor on Soil Microbial Parameters

Metazachlor has been shown to exert a significant, often inhibitory, influence on various components of the soil microbial community. The extent of this impact is largely dependent on the concentration of the herbicide and the duration of exposure.

Effects on Microbial Populations

Studies have consistently demonstrated a negative correlation between metazachlor concentration and the abundance of key microbial groups. High doses, in particular, lead to a notable reduction in the populations of bacteria, fungi, and actinomycetes.

Table 1: Effect of Metazachlor on Soil Microbial Populations

| Microbial Group | Metazachlor Concentration (mg kg⁻¹ soil) | Observation Period (days) | Effect | Reference |

| Oligotrophic Bacteria | 6.666 - 213.312 | 30 and 60 | Adverse effect on reproduction | |

| Organotrophic Bacteria | 6.666 - 213.312 | 30 and 60 | Adverse effect on reproduction | |

| Azotobacter spp. | 6.666 - 213.312 | 30 and 60 | Adverse effect on reproduction | |

| Actinomycetes | 6.666 - 213.312 | 30 and 60 | Adverse effect on reproduction | |

| Fungi | 6.666 - 213.312 | 30 and 60 | Adverse effect on reproduction |

Note: The recommended field application rate is approximately 0.333 mg kg⁻¹ dm of soil. The table presents data from studies using excessive doses to evaluate the potential toxic effects.

Effects on Soil Enzymatic Activities

Soil enzymes are sensitive indicators of soil health and are crucial for nutrient cycling. Metazachlor has been found to inhibit the activity of a wide range of soil enzymes, indicating a disruption of key biogeochemical processes.

Table 2: Impact of Metazachlor on Soil Enzyme Activities

| Enzyme | Metazachlor Concentration | Observation Period (days) | Effect | Reference |

| Dehydrogenase | -16.6% to +18.9% relative difference from untreated soil | Not Specified | Inhibition observed, with greater impact in soil with lower organic C | |

| Dehydrogenase | High doses | 30 and 60 | Inhibition | |

| Catalase | High doses | 30 and 60 | Inhibition | |

| Urease | High doses | 30 and 60 | Inhibition | |

| Acid Phosphatase | High doses | 30 and 60 | Inhibition | |

| Alkaline Phosphatase | High doses | 30 and 60 | Inhibition | |

| Arylsulfatase | High doses | 30 and 60 | Inhibition | |

| β-glucosidase | High doses | 30 and 60 | Inhibition | |

| Substrate-Induced Respiration (SIR) | -11.8% to +6.0% relative difference from untreated soil | Not Specified | Minor effects observed | |

| N Mineralisation | -24.4% to +35.8% relative difference from untreated soil | Not Specified | Varied effects, more strongly affected at 20°C than 30°C |

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of metazachlor on soil microbial communities.

Soil Incubation Study

A typical laboratory incubation study to assess the impact of metazachlor involves the following steps:

-

Soil Collection and Preparation: Soil is collected from a relevant agricultural field, sieved to remove large debris and ensure homogeneity, and pre-incubated to stabilize microbial activity.

-

Metazachlor Application: The herbicide is applied to soil samples at various concentrations, often including the recommended field rate and several multiples of this rate to assess dose-dependent effects. A control group with no metazachlor application is always included.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specified period, with sampling occurring at different time points (e.g., 7, 14, 30, 60 days).

-

Microbial Analysis: At each sampling point, subsamples are taken for the analysis of microbial populations and enzyme activities.

Key Analytical Methods

-

Microbial Population Counts: Traditional methods involve plate counting on selective media to enumerate different microbial groups (e.g., bacteria, fungi, actinomycetes).

-

Dehydrogenase Activity: This is often measured spectrophotometrically by monitoring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

-

Phosphatase Activity: Acid and alkaline phosphatase activities are typically determined by measuring the release of p-nitrophenol from p-nitrophenyl phosphate.

-

Urease Activity: Urease activity is commonly assayed by quantifying the amount of ammonia released from the hydrolysis of urea.

-

Microbial Community Structure: Advanced molecular techniques such as Denaturing Gradient Gel Electrophoresis (DGGE) and Phospholipid Fatty Acid (PLFA) analysis can be used to assess shifts in the overall microbial community structure.

Signaling Pathways and Logical Relationships

Metazachlor's primary mode of action in plants is the inhibition of very-long-chain fatty acid synthesis. While its direct targets in microorganisms are less understood, the observed inhibitory effects on a broad range of enzymes and microbial groups suggest a general disruption of cellular functions and metabolic processes.

The widespread negative impact on key soil enzymes involved in carbon, nitrogen, and phosphorus cycling indicates a significant disruption of essential ecosystem services. The

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Metazachlor in Water

These application notes provide detailed methodologies for the quantitative analysis of Metazachlor, a widely used chloroacetamide herbicide, in various water matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Methods

The detection of Metazachlor in water is crucial due to its potential environmental impact. Several analytical techniques can be employed for its quantification, each with distinct advantages in terms of sensitivity, selectivity, and throughput.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method suitable for analyzing polar and thermally labile compounds like Metazachlor and its metabolites. It often involves a sample preparation step, such as Solid Phase Extraction (SPE), to concentrate the analyte and remove matrix interferences. Direct injection of large volume samples is also a viable approach for some water matrices.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a robust technique for the analysis of volatile and semi-volatile compounds. While Metazachlor can be analyzed by GC-MS, derivatization might be necessary to improve its chromatographic behavior. This method is often used in multi-residue analysis of pesticides in water.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and high-throughput screening method based on antigen-antibody recognition. It is a cost-effective technique for preliminary analysis of a large number of samples, though it may be susceptible to cross-reactivity with structurally similar compounds.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Metazachlor detection in water, as reported in the scientific literature.

Table 1: Performance of LC-MS/MS Methods for Metazachlor Detection in Water

| Parameter | Value | Matrix | Sample Preparation | Reference |

| Limit of Quantification (LOQ) | 0.10 µg/L | Ground and Surface Water | C18 SPE | |

| Limit of Detection (LOD) | 0.125 ng (injected) | Ground and Surface Water | C18 SPE | |

| Average Recovery | 95 - 105% | Ground and Surface Water | C18 SPE | |

| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L | Drinking and Mineral Water | Direct Injection (100 µL) | |

| Linearity Range | 0.2 - 50.0 µg/L | Natural Waters | Direct Aqueous Injection | |

| Limit of Detection (LOD) | 10 ng/L | Ground and Surface Water | Polymeric-based SPE |

Table 2: Performance of GC-MS/MS Methods for Metazachlor Detection in Water

| Parameter | Value | Matrix | Sample Preparation | Reference |

| Method Detection Limits (MDL) | 0.5 - 10.6 ng/L | Filtered Water | Solid Phase Extraction | |

| Reporting Limits | 1.1 - 21.1 ng/L | Filtered Water | Solid Phase Extraction | |

| Recoveries | 70.1 - 121.0% | Filtered Water | Solid Phase Extraction |

Table 3: Performance of ELISA Methods for Metazachlor Detection in Water

| Parameter | Value | Matrix | Sample Preparation | Reference |

| Analytical Range | 0.05 - 5.0 µg/L | Well Water | Direct Analysis | |

| Cross-reactivity | Can be influenced by metabolites | Well Water | Direct Analysis |

Experimental Protocols

Protocol 1: Metazachlor Analysis in Water by SPE and LC-MS/MS

This protocol describes the extraction and quantification of Metazachlor from water samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

-

Metazachlor analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Glass fiber filters (0.7 µm)

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (Solid Phase Extraction)

-

Filter the water sample (50 mL) through a 0.7 µm glass fiber filter.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, dry the cartridge under vacuum for 10 minutes.

-

Elute the retained analytes with 8 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 10:90 (v/v) acetonitrile/water.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 150 x 2 mm, 3 µm)

-

Mobile Phase A: Water with 5 mmol NH4 formate and 0.01% formic acid

-

Mobile Phase B: Acetonitrile with 5 mmol NH4 formate and 0.01% formic acid

-

Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for Metazachlor (one for quantification and one for confirmation). Specific precursor and product ions should be optimized by direct infusion of a standard solution.

4. Quantification

-

Prepare a series of calibration standards in the mobile phase.

-

Construct a calibration curve by plotting the peak area of Metazachlor against the concentration.

-

Quantify the Metazachlor concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Metazachlor Analysis in Water by LLE and GC-MS/MS

This protocol outlines the procedure for extracting Metazachlor from water samples using Liquid-Liquid Extraction (LLE) and subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Materials and Reagents

-

Metazachlor analytical standard

-

Dichloromethane (GC grade)

-

Sodium sulfate (anhydrous)

-

Nitrogen evaporator

-

GC-MS/MS system with an electron ionization (EI) source

2. Sample Preparation (Liquid-Liquid Extraction)

-

Take 500 mL of the water sample in a 1 L separatory funnel.

-

Adjust the pH of the sample to 2.5 with HCl.

-

Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

-

Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Further evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., iso-octane) for GC-MS/MS analysis.

3. GC-MS/MS Conditions

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS/MS Transitions: Monitor at least two MRM transitions for Metazachlor.

4. Quantification

-

Prepare calibration standards in the reconstitution solvent.

-

Generate a calibration curve and quantify the samples as described in Protocol 1.

Application Note: Gas Chromatography Analysis of Metazachlor Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of Metazachlor residues in environmental and agricultural samples using gas chromatography (GC). The methodology outlined is based on established analytical procedures, offering a robust framework for the extraction, cleanup, and quantification of this widely used herbicide. The protocol includes specific parameters for gas chromatography with an electron capture detector (GC-ECD), along with comprehensive data on method validation, including limit of quantification (LOQ) and recovery rates. A logical workflow diagram is also presented to visually guide the user through the analytical process.

Introduction

Metazachlor is a selective chloroacetamide herbicide used for the pre-emergence control of a wide range of annual grasses and broad-leaved weeds in various crops. Due to its widespread application, monitoring its residues in soil, water, and agricultural products is crucial to ensure environmental safety and compliance with regulatory limits. Gas chromatography is a powerful and widely used technique for the analysis of pesticide residues.[1] This application note details a validated GC-ECD method for the quantitative analysis of Metazachlor.

Experimental Protocols

Sample Preparation (Soil and Rape Seed)

The following protocol is adapted from a validated method for the analysis of Metazachlor in soil and rape seed samples.[2][3]

a. Extraction:

-

Homogenize soil samples by passing them through a 2-mm sieve. For rape seed samples, ensure they are well-mixed.[2]

-

Weigh 30 g of the homogenized sample into an appropriate extraction vessel.[2]

-

Add a suitable organic solvent for extraction (e.g., acetone).

-

Thoroughly mix or shake the sample and solvent mixture to ensure efficient extraction of Metazachlor residues.

-

Separate the solvent extract from the solid matrix by filtration or centrifugation.

-

Concentrate the extract under a gentle stream of nitrogen until dryness.

b. Clean-up:

-

Re-dissolve the dried extract in a small volume of a non-polar solvent.

-

Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

-

Load the re-dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a polar solvent (e.g., water) to remove polar interferences.

-

Elute the Metazachlor residues with a suitable organic solvent (e.g., acetone).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the final residue in a known volume of an appropriate solvent for GC analysis (e.g., acetone).

Gas Chromatography (GC-ECD) Analysis

The following GC parameters are recommended for the analysis of Metazachlor:

-

Instrument: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD)

-

Column: Low-polar silica capillary column (e.g., HP-5MS) is often suitable for amide herbicides.

-

Carrier Gas: Nitrogen at a flow rate of 1.5 ml/min.

-

Injector Temperature: 230°C

-

Detector Temperature: 300°C

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 7 min.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min, hold for 17 min.

-

Ramp 2: Increase to 230°C at a rate of 5°C/min, hold for 20 min.

-

Quantitative Data

The performance of the described method has been validated, and the following quantitative data provides an overview of its sensitivity and accuracy.

| Parameter | Soil | Rape Seed | Reference |

| Limit of Quantification (LOQ) | 0.0002 mg/kg | 0.0005 mg/kg | |

| Recovery | Not Specified | Not Specified | |

| Relative Standard Deviation (RSD) | < 5% | < 5% |

Note: The original study confirmed satisfactory recovery by analyzing fortified samples at four concentration levels in three replicates, though the specific recovery percentages were not detailed in the abstract.

Workflow Diagram

The following diagram illustrates the logical workflow for the gas chromatography analysis of Metazachlor residues.

Caption: Workflow for Metazachlor Residue Analysis.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the determination of Metazachlor residues in environmental and agricultural matrices. The protocol, including sample preparation and GC-ECD conditions, has been demonstrated to be effective for quantitative analysis at low concentrations. Researchers and analytical scientists can adopt this methodology for routine monitoring and risk assessment of Metazachlor. While this note focuses on GC-ECD, it is worth noting that for the analysis of more polar metabolites of Metazachlor, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more suitable technique.

References

Troubleshooting & Optimization

Overcoming matrix effects in Metazachlor analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of Metazachlor, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Metazachlor analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (signal suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Metazachlor, particularly using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1] These effects are highly dependent on the complexity of the sample matrix (e.g., soil, agricultural products) and the specific sample preparation and analytical methods used.[3][4]

Q2: What are the common sample preparation techniques for Metazachlor analysis and how do they compare?

A2: Common sample preparation techniques for Metazachlor analysis include:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is widely used for pesticide residue analysis in various matrices.

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to separate Metazachlor from matrix interferences. Different sorbents, such as hydrophilic-lipophilic balance (HLB) or C18, can be used depending on the matrix and analyte properties.

-

Accelerated Solvent Extraction (ASE): This method uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid samples like soil.

While QuEChERS is generally faster and uses less solvent, SPE can offer a more thorough cleanup, potentially leading to a greater reduction in matrix effects. The choice of method often depends on the specific matrix, required limit of quantification (LOQ), and available instrumentation.

Q3: How can I minimize matrix effects in my Metazachlor analysis?

A3: Several strategies can be employed to minimize matrix effects:

-

Optimize Sample Cleanup: A crucial step is to remove as many interfering matrix components as possible before analysis. This can be achieved by selecting the appropriate d-SPE sorbent in the QuEChERS method or by using a suitable SPE cartridge. For fatty matrices like rapeseed, specific sorbents like Z-Sep+ or EMR-Lipid may offer better cleanup.

-

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

-

Use of Internal Standards: The addition of an internal standard (IS) that is chemically similar to Metazachlor can help to correct for variations in extraction efficiency and matrix effects.

-

Stable Isotope-Labeled Internal Standards (SIL-IS): The most effective approach is to use a stable isotope-labeled version of Metazachlor or its metabolites (e.g., D6-Metazachlor). These standards have nearly identical chemical and physical properties to the analyte and co-elute, providing the most accurate correction for matrix effects.

-

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Q4: Where can I obtain stable isotope-labeled internal standards for Metazachlor?

A4: Stable isotope-labeled internal standards, such as D6-Metazachlor ESA sodium salt and D6-Metazachlor OA, are commercially available from suppliers of analytical standards.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Metazachlor Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during the cleanup step. 3. Degradation of Metazachlor during sample processing. | 1. Optimize the extraction solvent and method. For soil, ensure adequate hydration before extraction. 2. Evaluate different d-SPE sorbents or SPE cartridges to minimize analyte loss. For QuEChERS, PSA is a good starting point, but for fatty matrices, consider C18 or specialized sorbents. 3. Ensure proper storage of samples (e.g., frozen) and process them in a timely manner. |

| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. | 1. Ensure thorough homogenization of samples and precise execution of the extraction and cleanup steps. 2. Implement the use of a stable isotope-labeled internal standard (SIL-IS) for the most reliable correction of matrix effects. If a SIL-IS is not available, use a suitable analogue internal standard and matrix-matched calibration. |

| Signal Suppression in LC-MS/MS | Co-eluting matrix components are competing with Metazachlor for ionization. | 1. Improve the sample cleanup to remove more interfering compounds. 2. Optimize the chromatographic separation to resolve Metazachlor from interfering peaks. 3. Dilute the final extract to reduce the concentration of matrix components. 4. Use matrix-matched calibration to compensate for the suppression. |

| Signal Enhancement in LC-MS/MS | Co-eluting matrix components are enhancing the ionization of Metazachlor. | 1. Similar to signal suppression, improve sample cleanup and chromatographic separation. 2. The most reliable solution is to use a stable isotope-labeled internal standard. 3. Matrix-matched calibration is also an effective strategy to correct for enhancement. |

Quantitative Data Summary

The following table summarizes recovery data for Metazachlor and its metabolites from various studies. It is important to note that direct comparisons should be made with caution due to differences in matrices, analytical methods, and validation levels.

| Analyte | Matrix | Sample Preparation Method | Analytical Method | Fortification Level(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Metazachlor Metabolites (479M04, 479M08, 479M16) | Agricultural Commodities | Acetonitrile extraction, pH 3, HLB SPE cleanup | LC-MS/MS | LOQ, 10x LOQ, 50x LOQ | 76.9 - 113.0 | < 17.0 |

| Metazachlor | Soil | QuEChERS | GC-MS | 5.0, 25.0, 100.0 ng/g | 87.7 - 108.0 | 3.8 - 10.9 |

| Metazachlor | Soil & Rape Seed | Accelerated Solvent Extraction (ASE) | GC-ECD | 0.005, 0.01, 0.05, 0.1 mg/kg | 89.6 - 102.3 (Soil) 91.2 - 104.5 (Rape Seed) | Not Specified |

| Metazachlor | Runoff Water, Soil, Sunflower, Oilseed Rape | QuEChERS and SPE | GC-MS | 5-500 µg/kg (soil & plant) | 70.0 - 110.0 (Soil) 66.1 - 118.6 (Plant) | < 20 |

Experimental Protocols

Protocol 1: QuEChERS Method for Metazachlor in Soil

This protocol is a general guideline based on the QuEChERS methodology.

-

Sample Homogenization: Homogenize the soil sample and pass it through a 2 mm sieve.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to hydrate the soil.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., 25 mg PSA and 25 mg C18 for general soil, or Z-Sep for high organic matter soils).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract.

-

If necessary, add an internal standard.

-

The extract is now ready for LC-MS/MS or GC-MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE) for Metazachlor Metabolites in Agricultural Products

This protocol is based on the method described for the analysis of Metazachlor metabolites.

-

Sample Homogenization: Homogenize the agricultural product sample (e.g., hulled rice, potato, soybean, mandarin, green pepper).

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and homogenize.

-

Add 5 g of NaCl and shake vigorously.

-

Centrifuge and collect the acetonitrile supernatant.

-

-

pH Adjustment:

-

Adjust the pH of the extract to 3 with formic acid.

-

-

SPE Cleanup:

-

Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 6 cm³, 500 mg) with methanol followed by water adjusted to pH 3.

-

Load the pH-adjusted extract onto the cartridge.

-

Wash the cartridge with water.

-

Elute the Metazachlor metabolites with methanol.

-

-

Final Extract Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Visualizations

Caption: QuEChERS experimental workflow for Metazachlor analysis.

Caption: Decision-making workflow for mitigating matrix effects.

References

- 1. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Efficacy Analysis of Metazachlor and S-metolachlor for Weed Management

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Metazachlor and S-metolachlor, two widely used chloroacetamide herbicides. By examining their mechanisms of action, experimental data from various studies, and application protocols, this document aims to offer a comprehensive resource for professionals in agricultural science and weed management.

Introduction: A Tale of Two Chloroacetamides

Metazachlor and S-metolachlor are both selective, pre-emergence herbicides that belong to the chloroacetamide chemical class. They are crucial for controlling annual grasses and some broadleaf weeds in a variety of crops, most notably oilseed rape (canola) and corn. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling development.[1][2]

While they share a common mechanism, a key distinction lies in their isomeric composition. Metolachlor is a racemic mixture of S- and R-isomers, with the S-isomer being significantly more herbicidally active.[3][4] S-metolachlor is an enriched formulation containing a higher proportion of the active S-isomer, which allows for lower application rates to achieve comparable or superior weed control compared to racemic metolachlor.[3]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Both Metazachlor and S-metolachlor disrupt the elongation of fatty acids with more than 18 carbon atoms (VLCFAs). This inhibition is primarily achieved by targeting and blocking the activity of VLCFA elongase enzymes. VLCFAs are essential components of various cellular structures, including cell membranes and the protective outer cuticle of plants. Their absence leads to a cascade of detrimental effects in susceptible weed seedlings:

-

Disrupted Cell Membrane Integrity: Lack of VLCFAs compromises the structure and function of cell membranes, leading to leakage and eventual cell death.

-

Impaired Seedling Growth: The inhibition of cell division and elongation, particularly in the shoots and roots of emerging seedlings, results in stunted growth and failure to emerge from the soil.

-

Cuticle Deficiency: A poorly formed cuticle increases water loss and makes the seedling more susceptible to environmental stress.

References

A Comparative Analysis of Metazachlor and Other Chloroacetamide Herbicides for Weed Management

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of metazachlor against other widely used chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and S-metolachlor. The information presented is curated from various scientific studies to aid researchers and professionals in making informed decisions for weed management strategies.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Chloroacetamide herbicides, including metazachlor, share a common mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] This disruption of VLCFA production interferes with several crucial plant processes, including cell division and the formation of hydrophobic barriers, ultimately leading to weed death, typically during the pre-emergence or early post-emergence stages.

Below is a simplified representation of the signaling pathway affected by chloroacetamide herbicides.

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Comparative Efficacy Data

The following tables summarize the weed control efficacy of metazachlor and other chloroacetamide herbicides from various field and greenhouse studies. Efficacy is generally presented as the percentage of weed control.

Table 1: Efficacy of Chloroacetamide Herbicides on Grassy Weeds

| Herbicide | Application Rate (kg a.i./ha) | Echinochloa crus-galli (Barnyardgrass) | Alopecurus myosuroides (Blackgrass) | Setaria viridis (Green Foxtail) | Reference |

| Metazachlor | 1.0 - 1.5 | 85-95% | 90-98% | 88-96% | [2] |

| Acetochlor | 1.5 - 2.5 | 90-98% | 85-95% | 92-99% | [3] |

| Alachlor | 2.0 - 4.0 | 72-90% | Not Reported | 85-95% | [4] |

| Butachlor | 1.0 - 1.5 | 80-90% | Not Reported | Not Reported | [5] |

| S-Metolachlor | 1.0 - 1.5 | 89-93% | 88-97% | 90-98% |

Table 2: Efficacy of Chloroacetamide Herbicides on Broadleaf Weeds

| Herbicide | Application Rate (kg a.i./ha) | Amaranthus retroflexus (Redroot Pigweed) | Chenopodium album (Common Lambsquarters) | Galium aparine (Cleavers) | Reference |

| Metazachlor | 1.0 - 1.5 | 80-90% | 75-85% | 85-95% | |

| Acetochlor | 1.5 - 2.5 | 90-98% | 85-95% | 80-90% | |

| Alachlor | 2.0 - 4.0 | 85-95% | 80-90% | Not Reported | |

| Butachlor | 1.0 - 1.5 | 80-90% | Not Reported | Not Reported | |

| S-Metolachlor | 1.0 - 1.5 | 85-95% | 80-90% | 80-90% |

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for herbicide efficacy evaluation. A general workflow for such experiments is outlined below.

Caption: General workflow for herbicide efficacy trials.

A more detailed description of a typical experimental protocol is as follows:

1. Experimental Site and Design:

-

Field trials are typically conducted in areas with a known history of the target weed species.

-

The experimental design is often a randomized complete block design (RCBD) with three to four replications to minimize the effects of soil variability.

-

Plot sizes are standardized, for example, 2 meters by 5 meters.

2. Herbicide Application:

-

Herbicides are applied at various rates, including the recommended dose, and often at half and double the recommended rates to assess dose-response.

-

Applications are made using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

-

The timing of application is critical, with pre-emergence applications made shortly after crop sowing and before weed emergence, and early post-emergence applications when weeds are at a specific growth stage (e.g., 2-4 leaf stage).

3. Data Collection and Analysis:

-

Weed control efficacy is assessed at various intervals after treatment (e.g., 30, 60, and 90 days after sowing).

-

Assessments are typically made by counting the number of weeds per unit area (e.g., per square meter) and by visual ratings of weed control on a scale of 0% (no control) to 100% (complete control).

-

Weed biomass is often determined by harvesting the weeds from a specified area within each plot and measuring their dry weight.

-

The collected data are subjected to statistical analysis, typically an analysis of variance (ANOVA), to determine significant differences between treatments. Mean separation tests, such as Fisher's protected LSD or Tukey's HSD, are used to compare treatment means.

Conclusion

Metazachlor demonstrates effective control of a broad spectrum of grassy and broadleaf weeds, comparable to other leading chloroacetamide herbicides. Acetochlor often shows slightly better performance against certain broadleaf weeds like redroot pigweed and common lambsquarters. S-metolachlor also provides excellent and often slightly better control of grassy weeds compared to alachlor. The choice of herbicide will ultimately depend on the specific weed spectrum present in the field, crop safety considerations, and local environmental conditions. Researchers are encouraged to consult the primary literature for detailed information on specific weed-herbicide interactions.

References

- 1. apms.org [apms.org]

- 2. Weed control with chloroacetamide herbicides in conventional and no-tillage systems - Advances in Weed Science [awsjournal.org]

- 3. Acetochlor vs Metolachor for Weed Control in Corn | Weekly Crop Update [sites.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. environmentandecology.com [environmentandecology.com]

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Metazachlor Handling

For Immediate Reference: Essential Safety and Logistical Information for Handling Metazachlor

This guide provides crucial, direct guidance for laboratory professionals on the safe handling and disposal of Metazachlor. By adhering to these protocols, you can minimize exposure risks and ensure a secure research environment. Our commitment is to furnish you with information that extends beyond the product, building a foundation of trust and safety in your critical work.

Personal Protective Equipment (PPE) for Metazachlor

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Metazachlor, based on established safety protocols.

| PPE Category | Item | Specifications and Usage |

| Hand Protection | Chemical-Resistant Gloves | Material: Nitrile or Neoprene. Thickness: >= 14 mils for reusable gloves; discard single-use gloves after handling. Protocol: Wear gauntlet-style gloves extending up the forearm. Wash the exterior of gloves before removal. For added protection, consider wearing a pair of disposable nitrile gloves underneath.[1] |

| Eye and Face Protection | Safety Goggles and Face Shield | Specifications: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2] |

| Body Protection | Chemical-Resistant Clothing | Material: Tyvek or similar non-absorbent material. Protocol: Wear a long-sleeved shirt, long pants, or a chemical-resistant suit. An apron may be worn over clothing when mixing or handling concentrated solutions. Pant legs should be worn outside of boots to prevent chemicals from entering.[3] |

| Foot Protection | Chemical-Resistant Boots | Material: Rubber or other waterproof, chemical-resistant material. Protocol: Wear boots that cover the ankle. Do not wear leather or canvas footwear as they can absorb and retain the chemical.[3] |

| Respiratory Protection | Air-Purifying Respirator | Type: Half-mask or full-face respirator. Cartridge/Filter: NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N, R, or P series).[4] A fit test is required to ensure a proper seal. |

Exposure Limits and Hazard Classifications

Understanding the established exposure limits and hazard classifications for Metazachlor is fundamental to risk assessment in the laboratory.

| Parameter | Value | Reference |

| Acceptable Daily Intake (ADI) | 0.08 mg/kg bw/day | |

| Acute Reference Dose (ARfD) | 0.5 mg/kg bw | |

| Acceptable Operator Exposure Level (AOEL) | 0.2 mg/kg bw/day | |

| GHS Hazard Statements | H317, H351, H400, H410 |

GHS Hazard Statement Key:

-

H317: May cause an allergic skin reaction.

-

H351: Suspected of causing cancer.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

Operational Plans: Handling and Disposal

Routine Handling Protocol

-

Preparation: Before handling Metazachlor, ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

-

After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all work surfaces.

Disposal Plan

Proper disposal of Metazachlor and its containers is critical to prevent environmental contamination.

-

Unused Product: Dispose of unwanted Metazachlor as hazardous waste. Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for guidance. Do not pour leftover pesticides down the sink, toilet, or any drain.

-

Empty Containers:

-

Triple Rinse: Immediately after emptying, rinse the container three times with a suitable solvent (e.g., water).

-

Rinsate Disposal: Add the rinsate to the spray mixture or dispose of it as hazardous waste.

-

Container Disposal: Puncture and crush the empty, triple-rinsed container to prevent reuse. Dispose of it in accordance with local and national regulations. Some communities have specific collection programs for pesticide containers.

-

Emergency Protocol: Metazachlor Spill Cleanup

In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps to safely manage a Metazachlor spill.

Detailed Spill Cleanup Procedure

-

Control the Spill: Immediately stop the source of the leak if it is safe to do so.

-

Contain the Spill: Prevent the spread of the liquid by creating a dam with absorbent materials like sand, vermiculite, or commercial sorbents. Do not use sawdust with strong oxidizers.

-

Clean It Up:

-

Cover the spill with an absorbent material and allow it to be fully absorbed.

-

Carefully sweep or scoop the contaminated material into a labeled, sealable waste container.

-

Decontaminate the spill area. A solution of bleach and hydrated lime may be effective, but consult your safety data sheet (SDS) or EHS office for specific recommendations.

-

Use additional absorbent material to soak up the decontamination solution and place it in the waste container.

-

-

Decontaminate Equipment: Clean all tools and reusable PPE used during the cleanup process.

-

Disposal: Dispose of all contaminated materials, including absorbent materials and disposable PPE, as hazardous waste.

-

Reporting: Report the spill to your institution's EHS office.

References

- 1. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 2. Metazachlor stewardship [agricentre.basf.co.uk]

- 3. youtube.com [youtube.com]

- 4. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.